molecular formula C11H14FN B15233495 (S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine

(S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine

Cat. No.: B15233495
M. Wt: 179.23 g/mol
InChI Key: LQMWRIYSAFGHPY-NSHDSACASA-N
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Description

(S)-Cyclopropyl(4-fluoro-2-methylphenyl)methanamine (CAS: 1213359-24-0) is a chiral amine featuring a cyclopropane ring fused to a methanamine group, substituted with a 4-fluoro-2-methylphenyl aromatic ring. Its molecular formula is C₁₁H₁₄FN, with a molecular weight of 179.24 g/mol .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(S)-cyclopropyl-(4-fluoro-2-methylphenyl)methanamine

InChI

InChI=1S/C11H14FN/c1-7-6-9(12)4-5-10(7)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3/t11-/m0/s1

InChI Key

LQMWRIYSAFGHPY-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H](C2CC2)N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the 4-fluoro-2-methylphenyl group: This step often involves electrophilic aromatic substitution reactions, where the aromatic ring is functionalized with fluorine and methyl groups.

    Attachment of the methanamine moiety: This can be done through reductive amination reactions, where an aldehyde or ketone is converted to an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for (S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Variations

The compound’s key structural features—cyclopropyl group, fluoro, and methyl substituents—are compared below with analogous molecules (Table 1).

Table 1: Structural Comparison of Cyclopropylmethanamine Derivatives
Compound Name (Configuration) Substituents on Aromatic Ring Stereochemistry Molecular Weight (g/mol) Key Properties/Applications
(S)-Cyclopropyl(4-fluoro-2-methylphenyl)methanamine 4-fluoro, 2-methyl S 179.24 Unknown (product details limited)
(R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine (38) 2,5-difluoro, 4-trifluoromethyl R ~331.23* Cardiac troponin activation
(+)-1-[(1S,2S)-2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(3-methoxybenzyl)methanamine ((+)-20) 5-fluoro, 2-methoxy (1S,2S) ~375.40* 5-HT2C receptor agonist
(S)-Cyclopropyl(3-methoxyphenyl)methanamine·HCl 3-methoxy S ~211.70* Intermediate for oxazolidine synthesis
(R)-Cyclopropyl(3,5-dichlorophenyl)methanamine·HCl 3,5-dichloro R 242.57 Structural analog (no disclosed use)

*Calculated based on molecular formulas.

Key Observations:

In contrast, the target compound’s 4-fluoro and 2-methyl groups balance moderate electron-withdrawing (F) and donating (CH₃) effects, possibly optimizing receptor binding. Methoxy vs. Methyl: Methoxy-substituted analogs (e.g., (+)-20) exhibit stronger electron-donating effects, which may improve solubility but reduce CNS penetration compared to the methyl group in the target compound .

Stereochemical Influence :

  • The (S)-configuration in the target compound contrasts with the (R)-configuration in analogs like Compound 36. Stereochemistry significantly impacts biological activity; for example, (1S,2S)-configured cyclopropanes in (+)-20 show high selectivity for 5-HT2C receptors .

Salt Forms :

  • Hydrochloride salts (e.g., Compound 38, (+)-20) are common to enhance aqueous solubility. The target compound’s neutral form may limit bioavailability unless formulated as a salt.

Pharmacological Potential:
  • Serotonin Receptor Modulation : Analogs like (+)-20 demonstrate that cyclopropylmethanamines with electron-donating substituents (e.g., methoxy) exhibit 5-HT2C agonism, suggesting the target compound’s methyl group may confer similar selectivity .
  • Kinase Inhibition : Compounds with pyridyl or indole substituents () highlight the role of aromatic heterocycles in kinase binding. The target’s simpler phenyl ring may lack such specificity but could serve as a scaffold for derivatization.
  • Cardiac Applications : Compound 38’s trifluoromethyl group enhances cardiac troponin activation, but the target compound’s smaller substituents may reduce off-target effects .

Biological Activity

(S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine, a compound derived from cyclopropylmethylamine, has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective agonist for serotonin receptors. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl ring attached to a 4-fluoro-2-methylphenyl group, contributing to its unique pharmacological profile. The incorporation of fluorine and the cyclopropyl moiety are believed to enhance lipophilicity and receptor selectivity, which are crucial for effective brain penetration and reduced metabolic degradation.

5-HT Receptor Agonism

Research indicates that (S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine exhibits significant agonistic activity at the 5-HT2C receptor, which is implicated in various central nervous system disorders including obesity, schizophrenia, and drug addiction. The compound's efficacy at this receptor has been quantitatively assessed through various assays.

Key Findings:

  • EC50 Values: The compound displays an EC50 value of approximately 4.7 nM at the 5-HT2C receptor, indicating high potency compared to other derivatives .
  • Selectivity: It shows a favorable selectivity ratio over 5-HT2A and 5-HT2B receptors, which is critical for minimizing side effects associated with broader serotonin receptor activation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the phenyl ring significantly influence biological activity. For example:

  • Fluorine Substitution: The presence of fluorine at the para position enhances binding affinity and selectivity for the 5-HT2C receptor.
  • Methyl Group Influence: Introducing a methyl group at the ortho position further increases potency without compromising selectivity .

In Vitro Studies

In vitro studies have demonstrated that (S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine can induce cellular responses typical of serotonin receptor activation:

  • Cell Line Testing: The compound was tested against various cancer cell lines, showing potential anti-proliferative effects, particularly in human breast adenocarcinoma (MCF-7) cells .
  • Apoptosis Induction: Flow cytometry assays indicated that it triggers apoptosis in treated cells, suggesting its potential as an anticancer agent .

Comparative Analysis

To provide a clearer understanding of the compound's activity relative to other known agents, a comparative analysis is presented in the following table:

Compound NameEC50 (nM)Selectivity Ratio (2B/2C)Biological Activity
(S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine4.72High
Parent Compound (2-phenylcyclopropyl)methylamine5.27Moderate
Other DerivativesVariesVariesVariable

Q & A

Basic: What are the recommended synthetic routes for (S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine with stereochemical control?

Methodological Answer:
The synthesis typically involves enantioselective formation of the cyclopropane ring and subsequent coupling with a substituted benzaldehyde derivative. A validated approach includes:

  • Step 1: Cyclopropane ring formation via [2+1] cycloaddition of dichlorocarbene with styrene derivatives under phase-transfer conditions.
  • Step 2: Stereocontrolled amination using chiral auxiliaries or asymmetric catalysis. For example, NaBH₄ reduction of imine intermediates in methanol preserves stereochemical integrity (yields >80%, ee >95%) .
  • Critical Parameters: Reaction temperature (<0°C for cyclopropanation), choice of reducing agent (NaBH₄ vs. NaBH(OAc)₃), and chiral resolution via recrystallization .

Basic: How to characterize the enantiomeric purity of (S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine using analytical techniques?

Methodological Answer:
Enantiomeric excess (ee) is quantified via:

  • Chiral HPLC: Use columns like Chiralpak IC or AD-H with hexane:isopropanol (90:10) mobile phase; retention times distinguish (S) and (R) enantiomers .
  • Optical Rotation: Measure specific rotation ([α]D) in methanol (e.g., [α]D²⁰ = +10.0° for (S)-enantiomer) and compare to literature values .
  • NMR with Chiral Solvating Agents: Europium tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting in ¹⁹F NMR .

Advanced: How does the (S)-enantiomer exhibit functional selectivity at serotonin receptors compared to the (R)-enantiomer?

Methodological Answer:
Functional selectivity is assessed via:

  • Radioligand Binding Assays: Compare affinity (Kᵢ) for 5-HT₂C vs. 5-HT₂A receptors. (S)-enantiomers often show 10-fold higher selectivity for 5-HT₂C (e.g., Kᵢ = 12 nM vs. 120 nM for (R)) .
  • Calcium Flux Assays: (S)-enantiomers may act as partial agonists (EC₅₀ = 50 nM) at 5-HT₂C, while (R)-enantiomers display inverse agonism. Use transfected HEK293 cells expressing human receptors .
  • Structural Insights: Molecular docking reveals the cyclopropyl group’s orientation in (S)-enantiomers enhances hydrophobic interactions with transmembrane helix 6 of 5-HT₂C .

Advanced: What strategies resolve contradictions in reported biological activities across different assay systems?

Methodological Answer:
Discrepancies arise from assay conditions (e.g., cell type, receptor density). Mitigation strategies include:

  • Orthogonal Assays: Validate receptor activation via cAMP (Gi-coupled) and IP1 accumulation (Gq-coupled) in parallel .
  • Protease-GPCR Fusion Systems: Stabilize receptor conformations to isolate ligand-specific signaling (e.g., β-arrestin vs. G-protein bias) .
  • Meta-Analysis: Normalize data using reference agonists (e.g., serotonin for 5-HT₂C) and report fold-change relative to controls .

Advanced: How to design SAR studies to optimize the neuropharmacological profile?

Methodological Answer:
SAR optimization involves systematic structural modifications:

  • Phenyl Ring Substitutions: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance metabolic stability. Compare logP values (HPLC-derived) and microsomal clearance rates .
  • Cyclopropane Modifications: Replace cyclopropyl with spiropentyl to assess strain effects on receptor binding. Use X-ray crystallography to confirm ligand-receptor interactions .
  • Amine Group Derivatives: Synthesize N-alkylated analogs (e.g., methyl, benzyl) and evaluate 5-HT₂C/5-HT₂A selectivity ratios in competitive binding assays .

Basic: What are the key stability considerations for storing the hydrochloride salt in research settings?

Methodological Answer:

  • Storage Conditions: Protect from light (amber vials), store at -20°C under argon to prevent oxidation of the cyclopropane ring .
  • Hygroscopicity: Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt. Monitor water content via Karl Fischer titration (<0.1% w/w) .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks .

Advanced: How to investigate metabolic stability using in vitro microsomal assays?

Methodological Answer:

  • Incubation Setup: Prepare liver microsomes (human or rat) with NADPH-regenerating system. Use 1 µM compound in PBS (pH 7.4) at 37°C .
  • Sampling: Collect aliquots at 0, 5, 15, 30, 60 min. Terminate reactions with ice-cold acetonitrile.
  • LC-MS Analysis: Quantify parent compound depletion using MRM transitions (e.g., m/z 202 → 154 for (S)-enantiomer). Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
  • CYP Inhibition: Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

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